4-Bromo-3,6-dichloro-2-nitroaniline
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Overview
Description
4-Bromo-3,6-dichloro-2-nitroaniline is an organic compound with the molecular formula C6H3BrCl2N2O2 and a molecular weight of 285.91 g/mol It is a derivative of aniline, substituted with bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dichloro-2-nitroaniline typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Bromination: Adding a bromine atom to the ring.
Chlorination: Introducing chlorine atoms to specific positions on the ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration, bromination, and chlorination reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Reduction: 4-Bromo-3,6-dichloro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-Bromo-3,6-dichloro-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dichloro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine and chlorine atoms can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar structure but lacks bromine and chlorine substitutions.
2,6-Dibromo-4-nitroaniline: Contains two bromine atoms instead of one bromine and two chlorine atoms.
3,5-Dichloro-4-nitroaniline: Contains two chlorine atoms but lacks bromine
Uniqueness
4-Bromo-3,6-dichloro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
4-bromo-3,6-dichloro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWJHKHLZPWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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